![molecular formula C19H21N3OS B2748561 4-(dimethylamino)-N-(3,4,6-trimethyl-1,3-benzothiazol-2-ylidene)benzamide CAS No. 850903-21-8](/img/structure/B2748561.png)
4-(dimethylamino)-N-(3,4,6-trimethyl-1,3-benzothiazol-2-ylidene)benzamide
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Description
4-(dimethylamino)-N-(3,4,6-trimethyl-1,3-benzothiazol-2-ylidene)benzamide, also known as DMABN, is a fluorescent dye that has been widely used in various scientific research applications. DMABN is a member of the benzothiazole family of dyes and is known for its high quantum yield and photostability.
Scientific Research Applications
- The compound’s conjugated π-system and electron-rich benzothiazole core make it a promising candidate for organic electronic devices. Researchers have investigated its use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs). Its tunable electronic properties and high charge mobility contribute to its potential in these applications .
- PDT is a cancer treatment that involves activating photosensitizers with light to generate reactive oxygen species, which selectively destroy cancer cells. The compound’s absorption in the visible range and its ability to generate singlet oxygen make it an interesting candidate for PDT. Researchers are exploring its efficacy against various cancer types .
- Due to its unique structure, the compound can act as a fluorescent probe or sensor. Researchers have investigated its use for detecting metal ions, pH changes, and other analytes. Its fluorescence properties allow for real-time monitoring and imaging in biological systems .
- The compound’s planar structure and π-π interactions enable it to participate in supramolecular assemblies. Researchers have explored its self-assembly behavior in solution and on surfaces. Understanding its aggregation properties is crucial for designing functional materials .
- Some studies suggest that the compound exhibits antibacterial and antifungal activity. Researchers have investigated its potential as a novel antimicrobial agent. Further studies are needed to understand its mechanism of action and optimize its efficacy .
- The compound’s rigid and planar structure makes it suitable for incorporation into materials. Researchers have explored its use in nanocomposites, thin films, and functional coatings. Its optical and electronic properties contribute to material performance .
- The compound’s electronic structure and properties have been studied using computational methods. Researchers aim to predict its behavior, stability, and reactivity. These insights guide experimental investigations .
- While cancer research dominates the literature, there’s growing interest in exploring the compound’s effects on other biological processes. Investigating its interactions with proteins, enzymes, and cellular components could reveal additional applications .
Organic Electronics and Optoelectronics
Photodynamic Therapy (PDT)
Molecular Sensors and Probes
Supramolecular Chemistry and Self-Assembly
Antibacterial and Antifungal Agents
Materials Science and Nanotechnology
Computational Chemistry and Theoretical Studies
Biological Applications Beyond Cancer
properties
IUPAC Name |
4-(dimethylamino)-N-(3,4,6-trimethyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3OS/c1-12-10-13(2)17-16(11-12)24-19(22(17)5)20-18(23)14-6-8-15(9-7-14)21(3)4/h6-11H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPKXFDGWPMJZCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=NC(=O)C3=CC=C(C=C3)N(C)C)N2C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(dimethylamino)-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide |
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